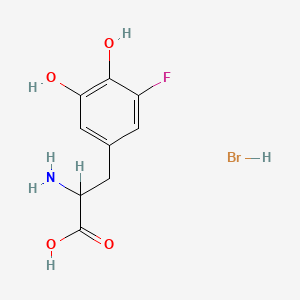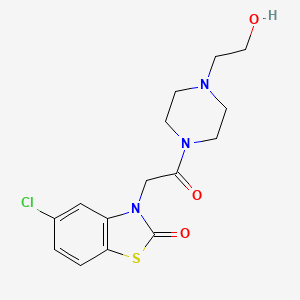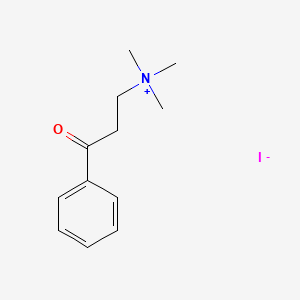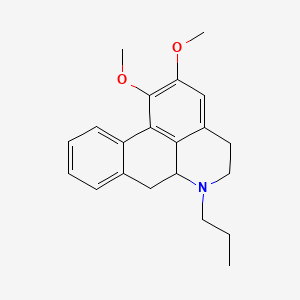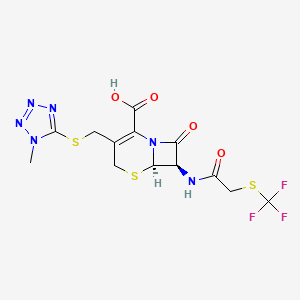![molecular formula C12H8O2 B1203841 Naphtho[2,1-b]furan-2(1H)-one CAS No. 4352-63-0](/img/structure/B1203841.png)
Naphtho[2,1-b]furan-2(1H)-one
Vue d'ensemble
Description
Naphtho[2,1-b]furan-2(1H)-one is a heterocyclic organic compound that features a fused ring system consisting of a naphthalene ring and a furan ring
Applications De Recherche Scientifique
Naphtho[2,1-b]furan-2(1H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: Used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
Target of Action
Naphtho[2,1-b]furan-2(1H)-one and its derivatives have been found to exhibit potent antimicrobial activity . The primary targets of this compound are various microorganisms against which it has shown significant inhibitory effects .
Mode of Action
It is known that the compound interacts with its targets, leading to changes that inhibit the growth and proliferation of the microorganisms .
Biochemical Pathways
It is suggested that the compound may interfere with essential biochemical processes in the microorganisms, leading to their inhibition .
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of certain microorganisms . This is evidenced by the compound’s potent antimicrobial activity .
Analyse Biochimique
Biochemical Properties
Naphtho[2,1-b]furan-2(1H)-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the oxidative metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that derivatives of this compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to changes in their structure and function. For instance, it has been shown to form DNA adducts, which can interfere with DNA replication and transcription . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity and influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound exhibits varying stability and degradation profiles depending on the experimental conditions. Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has also been associated with changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At high doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the biological activity of this compound significantly changes beyond a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes oxidative metabolism primarily in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of this compound can further interact with various biomolecules, influencing metabolic flux and metabolite levels within the cell. These interactions can lead to the formation of reactive intermediates, which may contribute to the compound’s biological activity and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active or passive transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Naphtho[2,1-b]furan-2(1H)-one can be synthesized through several methods. One common approach involves the cyclization of 2-hydroxy-1-naphthaldehyde with chloroacetone in the presence of anhydrous potassium carbonate in anhydrous acetone. The reaction mixture is refluxed for several hours, followed by cooling and acidification to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of industrial production .
Analyse Des Réactions Chimiques
Types of Reactions: Naphtho[2,1-b]furan-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like acyl chlorides and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydro-naphthofuran derivatives.
Substitution: Various substituted naphthofuran derivatives.
Comparaison Avec Des Composés Similaires
Naphtho[2,3-b]furan-4,9-dione: Another naphthofuran derivative with similar structural features but different reactivity and applications.
Aryl naphthofuran ketoximes: These compounds exhibit antifungal activities and are structurally related to Naphtho[2,1-b]furan-2(1H)-one.
Uniqueness: this compound is unique due to its specific ring fusion and the resulting electronic properties. This uniqueness makes it particularly valuable in the development of new pharmaceuticals and advanced materials .
Propriétés
IUPAC Name |
1H-benzo[e][1]benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2/c13-12-7-10-9-4-2-1-3-8(9)5-6-11(10)14-12/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLORZFYGDNPIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=CC=CC=C23)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195866 | |
| Record name | 2-Hydroxy-1-naphthaleneacetic acid lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4352-63-0 | |
| Record name | 2-Hydroxy-1-naphthaleneacetic acid lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004352630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-1-naphthaleneacetic acid lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches for Naphtho[2,1-b]furan-2(1H)-ones?
A1: Several synthetic routes have been explored for Naphtho[2,1-b]furan-2(1H)-ones. Two prominent methods include:
- Multicomponent Reaction: This approach utilizes aryl aldehydes, hippuric acid, acetic anhydride, and β-naphthol in a one-pot reaction. Researchers have successfully employed catalysts like Nafion-H supported on silica-coated superparamagnetic iron oxide nanoparticles [] and HSW@SPIONs [] to facilitate this process, often under microwave irradiation for enhanced efficiency.
- Domino Reaction from Azlactones: This method involves a PTSA-catalyzed reaction between naphthols and azlactones under solvent-free conditions. [] This approach offers a different pathway for the synthesis of these compounds.
Q2: What is the role of catalysts in the synthesis of Naphtho[2,1-b]furan-2(1H)-ones?
A: Catalysts play a crucial role in improving the efficiency of Naphtho[2,1-b]furan-2(1H)-one synthesis. For instance, the use of Nafion-H supported on silica-coated superparamagnetic iron oxide nanoparticles [] allows for catalyst recovery and reuse, demonstrating its potential for sustainable synthesis. Similarly, HSW@SPIONs [] have been highlighted for their effectiveness in facilitating the multicomponent reaction, showcasing the potential of nanocatalysts in this field.
Q3: Has this compound been observed as a product of photodegradation?
A: Yes, research has shown that this compound can be generated during the photodegradation of 2-naphthoxyacetic acid. Specifically, when 2-naphthoxyacetic acid is exposed to UV light under an argon atmosphere, this compound and β-naphthol are the primary products detected. [] This finding highlights the compound's potential presence as a degradation product in specific environmental conditions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


